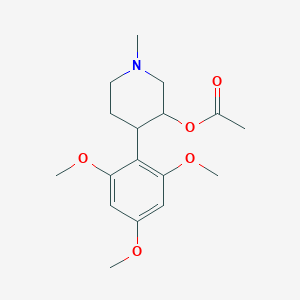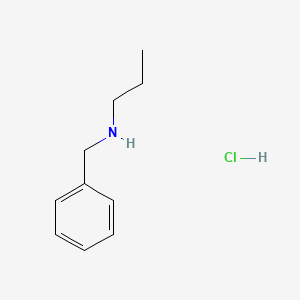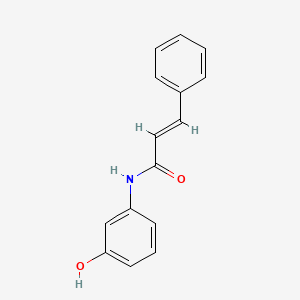
N-(3-Hydroxyphenyl)Cinnamamide
Vue d'ensemble
Description
N-(3-Hydroxyphenyl)Cinnamamide is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Activity
N-(3-Hydroxyphenyl)Cinnamamide and its derivatives have shown promising antidepressant-like action. Studies on mice have demonstrated that certain derivatives significantly reduced immobility time in antidepressant evaluation tests, indicating potential antidepressant-like effects (Deng, Wu, Wei, & Quan, 2011). Further research indicated that most compounds with a trifluoromethyl group in the methylenedioxyphenyl moiety exhibited significant antidepressant activity, suggesting a structure-activity relationship crucial for this effect (Han et al., 2014).
Anticonvulsant Properties
Cinnamamide derivatives have been studied for their anticonvulsant activities. Crystallographic studies of these compounds, which include this compound, indicate that they possess fragments beneficial for anticonvulsant activity. The molecular conformation of these compounds aligns with the pharmacophore model of anticonvulsants, suggesting their potential in treating convulsive disorders (Żesławska et al., 2017); (Guan et al., 2009).
Treatment of Atopic Dermatitis
A study on the effects of cinnamamides on atopic dermatitis (AD) showed that oral administration of these compounds ameliorated symptoms like epidermal and dermal thickening and mast cell infiltration. Cinnamamides suppressed serum immunoglobulin levels and expression of T-helper cytokines, highlighting their potential in AD treatment (Choi et al., 2019).
Antagonism at NMDA Receptor Subtypes
Certain this compound derivatives have been identified as antagonists at specific NMDA receptor subtypes, indicating potential for central nervous system applications. These compounds could play a role in modulating neurotransmission and related disorders (Tamiz et al., 1998).
Antifungal and Insecticidal Properties
Novel cinnamamide derivatives, including this compound, have shown fungicidal and insecticidal activities. This suggests their potential use in agricultural applications, particularly in plant protection (Xiao et al., 2011).
Sleep-Inducing Properties
In studies focusing on the sleep-inducing properties of various compounds, this compound derivatives were found to be potential sleep inducers, comparable to existing drugs like methaqualone (Houlihan, Gogerty, Ryan, & Schmitt, 1985).
Pharmacological Advances and Structure-Activity Relationships
The cinnamamide scaffold, including this compound, is present in many compounds with diverse pharmacological activities. The structure-activity relationships of these compounds have been extensively studied, highlighting their potential in treating various diseases and their interactions with therapeutic targets (Gaikwad, Nanduri, & Madhavi, 2019).
Propriétés
IUPAC Name |
(E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFDQOHESPFOL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


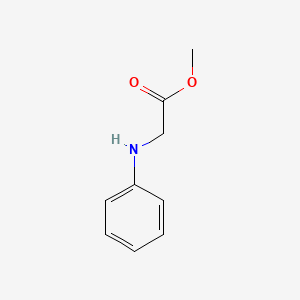
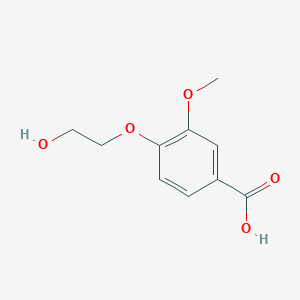

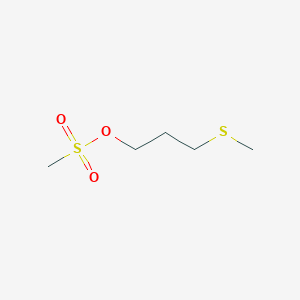
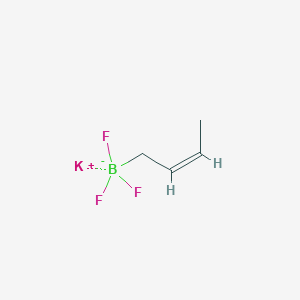
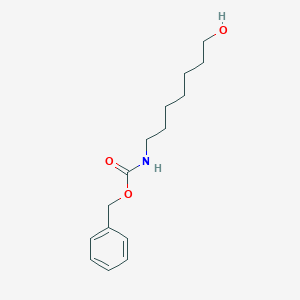
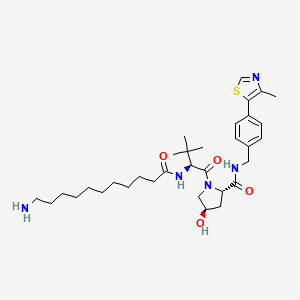
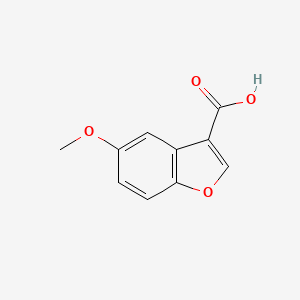
![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)
![2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118222.png)
